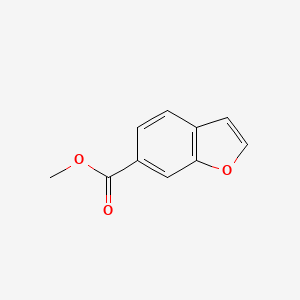

Methyl benzofuran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDHNZDNWGZFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626044 | |

| Record name | Methyl 1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588703-29-1 | |

| Record name | Methyl 1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-benzofurancarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzofuran-6-carboxylate is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of the biological potential of the broader benzofuran class of compounds.

Core Chemical Properties

This compound is a solid compound under standard conditions.[1] While a specific melting point is not widely reported in the literature, the corresponding benzofuran-6-carboxylic acid has a melting point in the range of 158-162°C.[2] The esterification to the methyl ester would be expected to alter this value. The predicted boiling point of this compound is approximately 257.7±13.0 °C.[3] It is sparingly soluble in water but demonstrates solubility in common organic solvents.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | methyl 1-benzofuran-6-carboxylate | [4] |

| CAS Number | 588703-29-1 | [4] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 257.7 ± 13.0 °C | [3] |

| Purity (typical) | >95% | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, commercial suppliers indicate the availability of analytical data upon request.[4] Based on the known structure and data from related benzofuran compounds, the expected spectral characteristics are as follows:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring system and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core and the carbonyl and methyl carbons of the ester group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and the C-O stretching of the furan ring. |

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of benzofuran-6-carboxylic acid. A standard and widely used method for this transformation is the Fischer esterification.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from benzofuran-6-carboxylic acid.

Materials:

-

Benzofuran-6-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzofuran-6-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer Potential

Numerous derivatives of benzofuran have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] For instance, certain halogenated derivatives of methyl benzofuran-3-carboxylate have demonstrated significant activity against lung cancer and hepatocellular carcinoma cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species within cancer cells.[6] The benzofuran core is seen as a promising starting point for the development of novel anticancer agents.[8][9]

Antimicrobial Activity

Benzofuran derivatives have also shown notable antimicrobial properties, with activity against a range of bacteria and fungi.[10][11] The presence of specific substituents on the benzofuran ring system can significantly influence the antimicrobial spectrum and potency. For example, some benzofuran-2-carboxylic acid derivatives have exhibited antifungal activity.[12] The hydroxyl group at the 6-position of the benzofuran ring has been identified as a key feature for the antibacterial activity in some series of compounds.[13]

The general biological activities of the benzofuran class of compounds are summarized in the following diagram:

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical properties. Its synthesis is readily achievable through standard organic chemistry transformations, and its characterization relies on a suite of modern analytical techniques. While direct biological data on this specific molecule is sparse, the extensive research on the benzofuran scaffold highlights its significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

References

- 1. This compound | 588703-29-1 [sigmaaldrich.com]

- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [synhet.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 12. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Methyl benzofuran-6-carboxylate (CAS No. 588703-29-1). Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents a visual representation of a key synthetic pathway. The information is structured to facilitate easy access and application in a laboratory setting.

Core Physical Properties

This compound is a heterocyclic compound with a molecular structure consisting of fused benzene and furan rings, with a methyl carboxylate group attached to the benzene ring.[1] Its chemical formula is C10H8O3, and it has a molecular weight of 176.17 g/mol .[2] The physical state of the compound is a white to yellow solid.[2] While some physical properties are readily available, others, such as the melting point and solubility, are not explicitly documented in publicly available literature.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Source |

| CAS Number | 588703-29-1 | [3] |

| Molecular Formula | C10H8O3 | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Physical State | White to yellow solid | [2] |

| Boiling Point | 257.7 ± 13.0 °C (Predicted) | [4] |

| Melting Point | Not available | [2] |

| Solubility | Not available | [2] |

Experimental Protocols for Physical Property Determination

To supplement the existing data, the following sections provide detailed, standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a pure substance.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the crystalline this compound using a mortar and pestle.[5]

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is compact.

-

Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary tube should be level with the thermometer bulb.[5]

-

Fill the Thiele tube with the high-boiling point oil to a level above the side arm.

-

Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[5] The convection currents in the oil will ensure uniform heating.[5]

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).

-

The recorded temperature range is the melting point of the sample.

Boiling Point Determination (Siwoloboff Method)

For compounds that are liquid at or near room temperature, or for which a boiling point is sought, the following micro-method can be employed.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Sample of this compound (if liquid)

Procedure:

-

Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[6]

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various chemical and biological systems.

Materials:

-

Test tubes

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aqueous HCl, 5% aqueous NaOH)

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

-

Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observe whether the solid has dissolved completely. If it has, the compound is soluble in that solvent under these conditions.

-

If the compound does not dissolve, it is considered insoluble or sparingly soluble.

-

Repeat the process with the other solvents.

-

For solubility in acidic and basic solutions, observe for any reaction (e.g., effervescence) or change in appearance, which might indicate a chemical reaction leading to dissolution.

Synthetic Pathway Visualization

The synthesis of this compound is a key process for its availability in research. The following diagram illustrates a plausible synthetic route, which is a critical piece of information for chemists working with this compound.

Caption: Synthetic route to Methyl-1-benzofuran-6-carboxylate.

Biological Context and Potential Applications

Benzofuran derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery.[7] Studies have shown that various substituted benzofurans exhibit antimicrobial and anticancer properties.[7][8] For instance, certain halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against leukemia and cervical cancer cell lines.[7] The core structure of this compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Specifically, benzofuran-6-carboxylic acid, a related compound, is a reagent in the development of treatments for dry eye disease.[1] Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic agents.

References

- 1. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. This compound | 588703-29-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the Benzofuran Scaffold: A Technical Guide Focused on Methyl Benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of methyl benzofuran-6-carboxylate. It is important to note that while the benzofuran core is present in numerous biologically active compounds, specific experimental data on the biological activities of this compound is limited in publicly available scientific literature. The information presented herein is largely based on the well-documented activities of structurally related benzofuran derivatives and serves as a guide for potential research directions.

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][6][7] The biological versatility of the benzofuran nucleus makes it a privileged structure in drug discovery and development.[4][8] this compound, as a derivative, holds potential for biological activity, primarily inferred from the extensive research on the broader benzofuran class.

Inferred Biological Activities of this compound

Based on the activities of related compounds, the primary areas of potential biological relevance for this compound are antimicrobial and anticancer effects. Structure-activity relationship (SAR) studies on various benzofuran derivatives suggest that the nature and position of substituents on the benzofuran ring are critical determinants of their biological potency.[2][9] For instance, the presence of a hydroxyl group at the C-6 position has been shown to be important for the antibacterial activity of some benzofurans.[2] While this compound lacks this hydroxyl group, the ester functionality at the 6-position could still confer significant biological properties.

Potential Antimicrobial Activity

Benzofuran derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][9][10] The proposed mechanism of action for some antimicrobial benzofurans involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Key Considerations for Antimicrobial Potential:

-

Gram-Positive and Gram-Negative Bacteria: Many benzofuran derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][10][11]

-

Antifungal Activity: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for several benzofuran compounds.[2][11]

Potential Anticancer Activity

A significant body of research highlights the anticancer potential of benzofuran derivatives against various cancer cell lines.[6][7][12][13][14] The mechanisms underlying their cytotoxic effects are diverse and often depend on the specific substitutions on the benzofuran core.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[6][12]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[6][15]

-

Enzyme Inhibition: Benzofurans have been identified as inhibitors of various enzymes crucial for cancer progression, such as protein kinases (e.g., mTOR, VEGFR-2) and topoisomerase.[9][15][16][17][18]

Quantitative Data on Related Benzofuran Derivatives

To provide a framework for the potential efficacy of this compound, the following tables summarize quantitative data from studies on various benzofuran derivatives. It is crucial to reiterate that these data are for related compounds and not for this compound itself.

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Arylbenzofuran derivatives | S. aureus | 0.39 - 3.12 | [10] |

| 3-Arylbenzofuran derivatives | MRSA | 0.39 - 3.12 | [10] |

| 3-Arylbenzofuran derivatives | B. subtilis | 0.39 - 3.12 | [10] |

| 6-Hydroxybenzofuran derivatives | Various bacteria | 0.78 - 3.12 (MIC₈₀) | [2] |

| Aza-benzofuran derivative | S. typhimurium | 12.5 | [19] |

| Aza-benzofuran derivative | E. coli | 25 | [19] |

| Aza-benzofuran derivative | S. aureus | 12.5 | [19] |

| Oxa-benzofuran derivative | P. italicum | 12.5 | [19] |

| Oxa-benzofuran derivative | C. musae | 12.5 - 25 | [19] |

Table 2: Cytotoxicity of Selected Benzofuran Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Halogenated benzofuran derivative | A549 (Lung) | 6.3 | [6][20] |

| Halogenated benzofuran derivative | HepG2 (Liver) | 3.8 | [6][20] |

| 3-Formylbenzofuran derivatives | SK-Hep-1 (Liver) | - | [12] |

| Benzofuran-based oxadiazole conjugates | HCT116 (Colon) | 3.27 | [12] |

| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 | [12] |

| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 | [12] |

| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 | [12] |

| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [12] |

Experimental Protocols

The following are generalized experimental protocols that can be employed to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[21]

-

Serial Dilution: The test compound, this compound, is serially diluted (typically two-fold) in the broth medium within a 96-well microtiter plate.[11][21]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.[21]

-

Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included. A standard antibiotic/antifungal can be used as a positive control compound.[21]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[21]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[11][21]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[22][23][24][25]

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.[26]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[1]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).[1]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, studies on other benzofuran derivatives have implicated several key signaling pathways in their anticancer effects. These pathways represent potential areas of investigation for understanding the mechanism of action of this compound.

-

mTOR Signaling Pathway: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[13][15][16][17]

-

RAS/RAF/MEK/ERK Pathway: This is another critical pathway involved in cell proliferation, differentiation, and survival that has been shown to be modulated by certain benzofuran compounds.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jopcr.com [jopcr.com]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. atcc.org [atcc.org]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. benchchem.com [benchchem.com]

Methyl benzofuran-6-carboxylate IUPAC name and structure

A Technical Guide to Methyl Benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and organic synthesis. It details the compound's chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 1-benzofuran-6-carboxylate [1].

Caption: 2D structure of methyl 1-benzofuran-6-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 588703-29-1 | [1] |

| PubChem CID | 22481705 | [1] |

| Chemical Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Physical Properties | ||

| Boiling Point | 257.7 ± 13.0 °C (Predicted) | [2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Spectroscopic Data | ||

| ¹H NMR | Specific experimental data not publicly available. Expected signals include aromatic protons, furan ring protons, and a methyl singlet for the ester group. | |

| ¹³C NMR | Specific experimental data not publicly available. Expected signals would include aromatic carbons, furan carbons, and carbons of the ester group (carbonyl and methoxy). | |

| Infrared (IR) | Specific experimental data not publicly available. Expected characteristic peaks include C=O stretch (ester) around 1715-1730 cm⁻¹, aromatic C=C stretches around 1600-1450 cm⁻¹, and C-O stretches between 1300-1000 cm⁻¹.[3][4] | |

| Mass Spectrometry | Specific experimental data not publicly available. The molecular ion peak (M+) would be expected at m/z = 176. |

Experimental Synthesis Protocol

A known method for the preparation of methyl 1-benzofuran-6-carboxylate involves a multi-step process starting from 4-formyl-3-hydroxy benzoic acid[5].

Synthesis Workflow

Caption: Workflow for the synthesis of methyl 1-benzofuran-6-carboxylate.

Detailed Methodology

The synthesis is a three-step process as outlined below[5].

Step 1: Synthesis of Methyl-4-formyl-3-hydroxy benzoate (V)

-

To a solution of 4-formyl-3-hydroxy benzoic acid (IV) in methanol, add thionyl chloride.

-

The reaction proceeds to convert the carboxylic acid to its methyl ester, yielding methyl-4-formyl-3-hydroxy benzoate (V).

-

The product is isolated following standard workup procedures, such as extraction with ethyl acetate and evaporation of the solvent under reduced pressure[5].

Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid (VI)

-

React the intermediate (V) with chloroacetic acid in the presence of an aqueous alkali (e.g., sodium hydroxide).

-

After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of 2-3 and cool to 20°C[5].

-

The precipitated product, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid (VI), is collected by filtration and washed with water[5].

Step 3: Synthesis of Methyl 1-benzofuran-6-carboxylate (VII)

-

The intermediate (VI) is reacted with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate (e.g., sodium acetate)[5].

-

This reaction facilitates an intramolecular cyclization to form the benzofuran ring system.

-

The final product, methyl 1-benzofuran-6-carboxylate (VII), is then purified from the reaction mixture[5].

Applications

This compound serves as a versatile building block and key intermediate in several fields:

-

Pharmaceutical Research : It is utilized in the synthesis of more complex molecules for the development of potential anti-cancer and anti-inflammatory drugs[2].

-

Organic Synthesis : Its structure is a valuable scaffold for creating novel chemical entities with diverse applications[2].

-

Fragrance and Flavoring Industry : The compound is sometimes employed in the production of fragrances and flavorings[2].

References

A Technical Guide to the Natural Sources of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature. Possessing a diverse array of biological activities, these compounds have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the natural sources of benzofuran derivatives, detailing their origins in plants, fungi, and marine organisms. The guide further presents quantitative data on their isolation, comprehensive experimental protocols, and a visual representation of the key signaling pathways they modulate.

Natural Sources and Quantitative Yields of Benzofuran Derivatives

Benzofuran derivatives are predominantly found as secondary metabolites in a variety of natural sources. Higher plants, particularly from the Asteraceae, Moraceae, and Rutaceae families, are rich sources of these compounds.[1] Additionally, endophytic and marine-derived fungi, such as those from the Penicillium and Xylaria genera, have been identified as prolific producers of unique benzofuran structures.[2][3] The following tables summarize the quantitative yields of selected benzofuran derivatives isolated from various natural sources.

| Benzofuran Derivative | Natural Source | Yield | Reference |

| Moracin M | Morus alba (Hairy Root Cultures) | 7.82 ± 1.26 mg/g DW | [4] |

| Moracin C | Morus alba (Hairy Root Cultures) | 1.82 ± 0.65 mg/g DW | [4] |

| Oxyresveratrol | Morus alba (Hairy Root Cultures) | 6.27 ± 1.24 mg/g DW | [4] |

| Resveratrol | Morus alba (Hairy Root Cultures) | 0.61 ± 0.16 mg/g DW | [4] |

| Extraction Solvent | Morus alba (Fruits) | Extract Yield (% g/g sample) | Reference |

| Aqueous | 10.11a | [5][6] | |

| 75% acetone | 16.17c | [5][6] | |

| 75% ethanol | 15.82c | [5][6] | |

| 75% methanol | 13.42b | [5] |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of benzofuran derivatives from natural sources involve a series of meticulous chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Isolation of Benzofuranoids from Fungal Cultures (Penicillium crustosum)

1. Fungal Cultivation and Extraction:

-

The marine-derived fungus Penicillium crustosum SCNU-F0046 is cultured on a solid rice medium.

-

The fermented rice substrate is extracted exhaustively with ethyl acetate (EtOAc) at room temperature.

-

The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.[2]

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions.

-

Fractions containing benzofuran derivatives are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure benzofuran compounds.[2]

3. Structural Elucidation:

-

The structures of the isolated compounds are determined by a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

Protocol 2: Extraction of 2-Arylbenzofurans from Plant Material (Morus alba)

1. Plant Material and Extraction:

-

The dried leaves of Morus alba (2.9 kg) are subjected to refluxing extraction with methanol (MeOH) (10 L × 3).

-

The combined MeOH extract is concentrated to yield a total extract (384.0 g).[7]

-

The total extract is suspended in deionized water and partitioned sequentially with n-hexane, EtOAc, and n-butanol (n-BuOH) to yield respective fractions.[7]

2. Isolation and Purification:

-

The EtOAc fraction (16.1 g) is subjected to silica gel column chromatography using a gradient of chloroform (CHCl₃)/MeOH/water to obtain multiple subfractions.[7]

-

Subfractions are further purified using Sephadex LH-20 column chromatography with MeOH as the eluent.

-

Final purification of individual compounds is achieved through preparative HPLC.[7]

3. Characterization:

-

The chemical structures of the isolated 2-arylbenzofurans are determined by spectroscopic analysis, including 1D and 2D NMR, and comparison with previously reported data.[7]

Protocol 3: Isolation of Benzofuranylpropanoids from Nicotiana tabacum

1. Extraction:

-

Air-dried and powdered stems and roots of Nicotiana tabacum (2.5 kg) are extracted with 95% aqueous methanol (3.0 L × 3) at room temperature.

-

The extract is concentrated under vacuum to yield a dried extract (68.5 g).[8]

2. Chromatographic Separation:

-

The dried extract is applied to a silica gel column (200–300 mesh) and eluted with a CHCl₃-acetone gradient system to afford six fractions.[8]

-

A specific fraction (12.5 g) is further subjected to silica gel column chromatography using a CHCl₃-MeOH gradient.

-

Preparative HPLC (30% MeOH-H₂O) is used for the final purification of the benzofuranylpropanoids, yielding pure compounds (34.2 mg and 42.5 mg).[8]

3. Structural Elucidation:

-

The structures of the new compounds are elucidated by spectroscopic methods, including extensive 1D- and 2D-NMR techniques.[8]

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives exert their diverse biological effects by modulating various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and anticancer activities include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mammalian Target of Rapamycin (mTOR) signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Benzofuran derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain benzofuran derivatives have demonstrated the ability to modulate MAPK signaling, contributing to their anticancer properties.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, highlighting their therapeutic potential in oncology.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran derivatives from the mangrove endophytic Fungus Xylaria sp. (#2508) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Therapeutic Potential of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic derivatives with potent biological activities has garnered significant attention from researchers in the field of drug discovery and development.[1][2] Benzofuran-containing molecules have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the therapeutic potential of benzofuran compounds, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Applications

Benzofuran derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of key enzymes involved in cell cycle regulation and signal transduction, as well as the disruption of microtubule dynamics.[1][4]

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 17i | LSD1 Inhibition | MGC-803 | 5.85 ± 0.35 | [4] |

| H460 | 2.06 ± 0.27 | [4] | ||

| A549 | 5.74 ± 1.03 | [4] | ||

| THP-1 | 6.15 ± 0.49 | [4] | ||

| MCF-7 | 2.90 ± 0.32 | [4] | ||

| Compound 14c | GSK3β Inhibition | HCT116 | 3.27 | [2] |

| Compound 12 | Tubulin Polymerization Inhibition | SiHa | 1.10 | [2] |

| HeLa | 1.06 | [2] | ||

| Compound 13b | Not Specified | MCF-7 | Not Specified (Superior Inhibition) | [2] |

| Compound 13g | Not Specified | MCF-7 | Not Specified (Superior Inhibition) | [2] |

Key Experimental Protocols: Anticancer Evaluation

A common method for the synthesis of substituted benzofurans is the Sonogashira coupling followed by cyclization.

Materials:

-

o-Iodophenol derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Solvent (e.g., Toluene or DMF)

Procedure:

-

To a solution of the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add the palladium catalyst (0.02 eq) and CuI (0.04 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-substituted benzofuran.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzofuran test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]

-

Treat the cells with various concentrations of the benzofuran compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

-

Aspirate the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Benzofuran-Mediated Anticancer Activity

Benzofuran derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some compounds inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression, leading to the reactivation of tumor suppressor genes. Others inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, also leading to cell cycle arrest and apoptosis.

Caption: Mechanisms of anticancer action for benzofuran derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[7]

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [7] |

| Escherichia coli | 25 | [7] | |

| Staphylococcus aureus | 12.5 | [7] | |

| Compound 2 | Staphylococcus aureus | 25 | [7] |

Key Experimental Protocol: Antimicrobial Susceptibility Testing

This method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][8]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzofuran test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the benzofuran compounds in the broth within the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Anti-inflammatory Applications

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9]

Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives

The anti-inflammatory activity of benzofuran derivatives can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and in vivo using models such as the carrageenan-induced paw edema assay.

| Compound ID | Assay | Activity | Reference |

| Compound 5d | LPS-induced NO production in RAW 264.7 cells | IC50 = 52.23 ± 0.97 µM | [9] |

| Emorfazone | Carrageenan-induced paw edema in rats | Significant inhibition | [10] |

Key Experimental Protocols: Anti-inflammatory Evaluation

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[11][12]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Benzofuran test compounds

-

Griess Reagent (for NO measurement)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^5 cells/well and allow them to adhere.[12]

-

Pre-treat the cells with various concentrations of the benzofuran compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes at room temperature.[11]

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[13][14]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Benzofuran test compounds

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or digital calipers

Procedure:

-

Administer the benzofuran test compounds or vehicle to the animals via an appropriate route (e.g., oral gavage).

-

After a set period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.[13]

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer or calipers.[15]

-

The increase in paw volume is a measure of the inflammatory edema.

-

Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Signaling Pathways in Benzofuran-Mediated Anti-inflammatory Activity

Benzofuran derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Spectroscopic Data of Methyl benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl benzofuran-6-carboxylate, a key intermediate in medicinal chemistry. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data presented here is compiled from typical values for benzofuran systems and related carboxylate esters, providing a robust reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-7 |

| ~7.85 | s | 1H | H-5 |

| ~7.70 | d | 1H | H-2 |

| ~7.55 | d | 1H | H-4 |

| ~6.80 | d | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (ester) |

| ~155.0 | C-7a |

| ~145.0 | C-2 |

| ~128.0 | C-6 |

| ~127.5 | C-3a |

| ~124.0 | C-5 |

| ~121.0 | C-7 |

| ~111.0 | C-4 |

| ~106.0 | C-3 |

| ~52.0 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1280, 1100 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 176 | [M]⁺, Molecular ion |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of benzofuran esters involves the reaction of a substituted salicylaldehyde with an α-haloester followed by an intramolecular cyclization. An alternative is the esterification of the corresponding carboxylic acid.

Procedure: Esterification of Benzofuran-6-carboxylic acid

-

Reaction Setup: To a solution of benzofuran-6-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

A Technical Guide to Methyl Benzofuran-6-carboxylate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl benzofuran-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines general methodologies for its synthesis and analysis, and explores the significant biological activities associated with the broader class of benzofuran derivatives, particularly their anticancer potential.

Core Molecular Data

This compound is a small organic molecule featuring a fused benzene and furan ring system. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | methyl 1-benzofuran-6-carboxylate | [2] |

| CAS Number | 588703-29-1 | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents | [3] |

Synthetic and Analytical Methodologies

General Synthetic Workflow

The synthesis of benzofuran-6-carboxylic acid derivatives often involves a multi-step process, which can be generalized as follows:

Experimental Protocol: A Representative Synthesis of a Benzofuran Carboxylic Acid Derivative

The following protocol for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives illustrates a common strategy for constructing the benzofuran ring system.[4]

-

Williamson Ether Synthesis: A mixture of a substituted salicylaldehyde (0.5 mmol), ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing acetonitrile (12 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

-

Solvent Evaporation: Upon completion, the acetonitrile is removed under reduced pressure.[4]

-

Hydrolysis and Cyclization: A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.[4]

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with 1 M hydrochloric acid. The resulting precipitate, the desired benzofuran carboxylic acid derivative, is collected by filtration.[4]

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Purpose | Citation(s) |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. | [5][6][7][8] |

| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. | [6][7] |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to separate it from impurities. A reverse-phase C18 column with a suitable mobile phase gradient is often employed. | [1] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group of the ester. | [6][7] |

| Elemental Analysis | Determines the percentage composition of elements (C, H, O) in the compound, which should match the calculated values for the molecular formula. | [9] |

Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] The anticancer effects are of particular interest to the drug development community.

Anticancer Mechanisms of Benzofuran Derivatives

Research has shown that benzofuran scaffolds can exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[11]

One of the critical pathways implicated in the anticancer activity of benzofuran derivatives is the PI3K/Akt/mTOR signaling pathway .[12] Aberrant activation of this pathway is a hallmark of many cancers, promoting cell growth and survival. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

References

- 1. journalijcar.org [journalijcar.org]

- 2. This compound [synhet.com]

- 3. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(588703-29-1) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl Benzofuran-6-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl benzofuran-6-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of bioactive molecules and complex organic frameworks.[1] Its utility stems from the presence of the benzofuran core, a privileged scaffold in medicinal chemistry, and the reactive ester functionality, which allows for a variety of chemical transformations.[2] These notes provide an overview of its applications and detailed protocols for its synthesis and key reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of benzofuran-6-carboxylic acid. The parent carboxylic acid itself is a versatile starting material in the synthesis of pharmaceutical intermediates.[3]

Protocol 1: Fischer Esterification of Benzofuran-6-carboxylic Acid

This protocol describes the conversion of benzofuran-6-carboxylic acid to its methyl ester via Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification of benzofuran-6-carboxylic acid.

Materials:

-

Benzofuran-6-carboxylic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve benzofuran-6-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Key Applications and Reactions

This compound is a versatile intermediate that can undergo several important transformations, making it a valuable tool in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Hydrolysis to Benzofuran-6-carboxylic Acid

The ester can be readily hydrolyzed back to the corresponding carboxylic acid, which is a common precursor for amide bond formation and other derivatizations.[4]

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Reaction Scheme:

References

Application Notes and Protocols: Methyl Benzofuran-6-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methyl benzofuran-6-carboxylate as a key intermediate in pharmaceutical manufacturing. Detailed protocols for its synthesis and its application in the synthesis of the dry eye disease drug, Lifitegrast, are provided. Additionally, the role of the benzofuran scaffold in other drug molecules like Vilazodone and as melatonin receptor agonists is discussed, complete with visual diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (CAS No: 588703-29-1) is a versatile heterocyclic compound widely employed as a building block in organic synthesis.[1] Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This intermediate is particularly valuable for the synthesis of pharmaceuticals due to its reactive ester group, which allows for further molecular elaboration, and the inherent biological relevance of the benzofuran moiety.

Chemical Structure:

-

IUPAC Name: methyl 1-benzofuran-6-carboxylate[1]

-

Molecular Formula: C₁₀H₈O₃

-

Molecular Weight: 176.17 g/mol

Synthesis of this compound

A common route to this compound involves the cyclization of a substituted phenoxy acetic acid derivative. The following protocol is adapted from established synthetic procedures.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from methyl-4-formyl-3-hydroxy benzoate.

Step 1: Synthesis of [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid

-

To a solution of sodium hydroxide (80.0 g, 2.0 mol) in distilled water (200 ml), add methyl-4-formyl-3-hydroxy benzoate (106 g, 0.58 mol), chloroacetic acid (94.5 g, 1.0 mol), and water (200 ml).

-

Stir the reaction mixture slowly and heat to reflux for 3 hours.

-

After reflux, acidify the solution with 190 ml of concentrated hydrochloric acid.

-

Cool the acidic mixture to 20°C to precipitate the product.

-

Filter the resulting solid and wash with water to obtain [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid.

Step 2: Synthesis of methyl-1-benzofuran-6-carboxylate

-

Combine the crude [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid (90.0 g, 0.37 mol) and anhydrous powdered sodium acetate (180 g, 2.19 mol) in a mixture of acetic anhydride (450 ml) and glacial acetic acid (450 ml).

-

Heat the mixture to a gentle reflux for 8 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture contains methyl-1-benzofuran-6-carboxylate, which can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield of Step 1 | 74% (for [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid) | [2][3] |

| Purity (HPLC) of Step 1 | 97% | [2][3] |

Application in the Synthesis of Lifitegrast

This compound is a direct precursor to benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast.[4][5] Lifitegrast is an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease. The synthesis involves the hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with other intermediates.

Experimental Protocol: Hydrolysis to Benzofuran-6-carboxylic Acid

-

Dissolve this compound in a suitable solvent such as methanol or tetrahydrofuran.

-

Add an aqueous solution of a base, for example, 2 M sodium hydroxide.[1]

-

Stir the mixture at an elevated temperature (e.g., 70°C) overnight.[1]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and acidify with 1 M hydrochloric acid to a pH < 2 to precipitate the carboxylic acid.[1]

-

Extract the product with ethyl acetate, wash with brine, and concentrate under reduced pressure.[1]

-

The crude product can be purified by recrystallization or silica gel column chromatography.

Quantitative Data for Lifitegrast Synthesis Intermediate

| Parameter | Value | Reference |

| Yield of Benzofuran-6-carboxylic Acid | 82% | [1] |

| Purity (HPLC) of Benzofuran-6-carboxylic Acid | 96.30% | [1] |

| Overall Yield of Lifitegrast | 79% | [6] |

| Purity (HPLC) of Lifitegrast | >99.9% | [6] |

Other Pharmaceutical Applications of the Benzofuran Scaffold

The benzofuran nucleus is a component of various other pharmaceutically active compounds.

-

Vilazodone: An antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[7][8][9] The synthesis of Vilazodone involves a key benzofuran intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.[10][11][12]

-

Melatonin Receptor Agonists: Benzofuran derivatives are being investigated as potent and selective ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have potential applications in treating sleep disorders and depression.[2][13][14][15][16]

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Mechanism of action of Lifitegrast.

Caption: Mechanism of action of Vilazodone.

Caption: Simplified melatonin receptor signaling pathway.

Experimental Workflow

Caption: General experimental workflow for the synthesis of an API.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of benzofuran derivatives. The benzofuran scaffold is a vital heterocyclic motif present in a wide array of natural products and pharmacologically active compounds.[1] Palladium-catalyzed reactions offer a powerful and versatile toolkit for the functionalization of the benzofuran core, enabling the synthesis of novel drug candidates and advanced organic materials.[1] This document covers key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions is outlined below. Specific conditions will vary depending on the chosen reaction.

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and aryl or vinyl halides/triflates.[1][2] It is widely used for the synthesis of 2-arylbenzofurans due to its mild reaction conditions and broad functional group tolerance.[2][3]

Catalytic Cycle

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.[2]

Tabulated Data

| Entry | Benzofuran Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 95 | [2] |

| 2 | Methyl 3-bromo-1-benzofuran-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O (6:1) | 90 | 12-16 | 89 | [3] |

| 3 | Methyl 3-bromo-1-benzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O (6:1) | 90 | 12-16 | 67 | [3] |

| 4 | 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex (3) | - | K2CO3 | EtOH/H2O (1:1) | 80 | 4 | 97 | [4] |

Experimental Protocol: Synthesis of 2-Arylbenzofurans[2][4]

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzofuran halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the mixture with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (and ligand, if applicable).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add a brine solution to the mixture.

-